molecular formula C10H10O3 B6263374 (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol CAS No. 58095-76-4

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol

Cat. No.: B6263374
CAS No.: 58095-76-4
M. Wt: 178.2
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Description

(2E)-3-(1,3-Dioxaindan-5-yl)prop-2-en-1-ol is a high-value chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound features an (E)-configured propenol chain linked to a 1,3-dioxaindane (isobenzofuran) group, a privileged scaffold prevalent in biologically active molecules . The 1,3-dioxole moiety is a common structural feature in various compounds with demonstrated biological and pharmacological properties . This unsaturated alcohol serves as a versatile building block for the synthesis of more complex target molecules. Its molecular structure, containing both an alcohol and an alkene, makes it a suitable precursor for further chemical transformations. Researchers can utilize this compound in multi-component reactions or as a starting material for creating libraries of derivatives for biological evaluation. Compounds with similar structural motifs, such as chalcones, are frequently investigated for a wide spectrum of activities, including potential anti-inflammatory, anticancer, and antiviral properties . This product is offered with guaranteed high purity and is strictly for research and development purposes. It is intended for use by qualified laboratory professionals only. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

58095-76-4

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

A retrosynthetic analysis of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol suggests logical disconnections to identify readily available starting materials. The primary disconnection is at the carbon-carbon double bond of the prop-2-en-1-ol side chain. This leads to two key synthons: the electrophilic 1,3-dioxaindan-5-carbaldehyde and a nucleophilic two-carbon unit.

A functional group interconversion (FGI) on the allylic alcohol points to an α,β-unsaturated aldehyde or ester as a more stable precursor. This leads to a more practical disconnection strategy involving a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction.

Further disconnection of the 1,3-dioxaindan-5-carbaldehyde moiety involves breaking the acetal (B89532) bonds. This reveals 3,4-dihydroxybenzaldehyde (B13553) and a one-carbon electrophile, such as formaldehyde (B43269) or a derivative, as the foundational starting materials. This analysis forms the basis for designing both linear and convergent synthetic sequences.

Classical and Contemporary Approaches to the Synthesis of the Chemical Compound

The synthesis of this compound can be achieved through various established and modern synthetic methodologies.

A plausible and efficient route to the target compound is a multi-step linear sequence starting from commercially available 1,3-benzodioxole-5-carbaldehyde (piperonal).

A key step in this synthesis is the olefination of 1,3-benzodioxole-5-carbaldehyde. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation as it generally favors the formation of the (E)-alkene, which is the desired stereoisomer for the target compound. nrochemistry.comwikipedia.org The reaction involves a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylides, allowing for milder reaction conditions. wikipedia.org

The resulting α,β-unsaturated ester can then be selectively reduced to the corresponding allylic alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly used for this transformation at low temperatures to avoid reduction of the double bond.

Below is a table outlining a potential multi-step synthesis:

StepReactionReactantsReagents and ConditionsProductHypothetical Yield
1Horner-Wadsworth-Emmons Olefination1,3-Benzodioxole-5-carbaldehyde, Triethyl phosphonoacetateNaH, THF, 0 °C to rtEthyl (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enoate85-95%
2ReductionEthyl (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enoateDIBAL-H, CH₂Cl₂, -78 °CThis compound70-85%

A convergent approach could also be envisioned, where the 1,3-dioxaindan-5-yl moiety and the 3-hydroxyprop-1-ene side chain are synthesized separately and then coupled. However, controlling the stereochemistry of the double bond in such a coupling can be more challenging than in the HWE-based linear sequence.

To enhance synthetic efficiency, a one-pot or cascade reaction sequence can be designed. For instance, the conversion of an allylic alcohol to a more complex ketone in a one-pot isomerization-methylation process has been reported, showcasing the potential for tandem reactions involving allylic alcohols. acs.org A hypothetical one-pot synthesis for the target compound could involve the in-situ formation of the aldehyde from a suitable precursor followed by immediate olefination and reduction.

A chemoenzymatic approach could also be streamlined into a one-pot process. For example, the enzymatic reduction of a carboxylic acid to an aldehyde can be directly followed by a Wittig reaction in the same reaction vessel to produce α,β-unsaturated esters. nih.gov This strategy could be adapted for the synthesis of this compound, starting from 1,3-benzodioxole-5-carboxylic acid.

The principles of green chemistry can be integrated into the synthesis of this compound to minimize environmental impact. One key aspect is the use of greener solvents. While many olefination reactions are carried out in organic solvents, there is growing interest in performing such reactions in water. rsc.org The use of catalysts that can function in aqueous media would be a significant step towards a more sustainable synthesis. rsc.org

Atom economy is another important principle. Catalytic methods, such as the use of transition metal catalysts for reduction steps, can improve atom economy compared to stoichiometric reagents. researchgate.netrsc.org For instance, catalytic transfer hydrogenation could be an alternative to metal hydrides for the reduction of the α,β-unsaturated ester.

Furthermore, exploring biocatalysis, as in the chemoenzymatic approach, aligns with green chemistry principles by utilizing enzymes that operate under mild conditions and are biodegradable.

Stereoselective and Enantioselective Synthesis of the Chemical Compound

The target molecule, this compound, has one stereocenter at the double bond, which requires control for the (E)-configuration. As previously mentioned, the Horner-Wadsworth-Emmons reaction is highly effective in achieving this stereoselectivity. nrochemistry.comwikipedia.orgyoutube.com The thermodynamic stability of the transition state leading to the (E)-isomer is generally higher, resulting in its preferential formation. wikipedia.org

While the target compound itself is achiral, the synthesis of chiral allylic alcohols is a significant area of research. acs.org Should a chiral analogue of this compound be desired, enantioselective methods would be necessary. This could involve the asymmetric reduction of the corresponding α,β-unsaturated ketone or the use of chiral catalysts for the addition of a vinyl group to the aldehyde. organic-chemistry.org For example, catalytic reductive coupling of alkynes and aldehydes using chiral cobalt or nickel complexes can produce enantioenriched allylic alcohols. nih.gov

Investigation of Novel Precursors and Starting Materials for the Chemical Compound

The most direct precursor for the synthesis is 1,3-benzodioxole-5-carbaldehyde (piperonal). However, alternative and potentially more accessible starting materials can be considered. Vanillin, an abundant natural product, can be converted to 3,4-dihydroxybenzaldehyde, which can then be protected to form the 1,3-dioxaindan ring. sciencemadness.org

The synthesis of the 1,3-dioxaindan (or more accurately, a 1,3-benzodioxole) ring system itself can be achieved through the reaction of a catechol with a suitable one-carbon electrophile. While formaldehyde is the simplest, other reagents like dihalomethane or orthoformates can also be employed under various catalytic conditions.

Research into the synthesis of substituted 1,3-benzodioxoles has also explored methods like the Suzuki-Miyaura coupling to introduce diverse functionalities onto the aromatic ring, which could be a strategy to access a wider range of analogues of the target compound. researchgate.net

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability for the Chemical Compound

Olefination Step: Wittig vs. Horner-Wadsworth-Emmons (HWE)

The formation of the (2E)-alkene is a critical step. The Wittig and HWE reactions are primary candidates for this transformation, starting from piperonal (B3395001).

Wittig Reaction : This reaction utilizes a triphenyl phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.orgnih.gov For the synthesis of this compound, an appropriate ylide, such as one generated from (2-oxoethyl)triphenylphosphonium bromide, would react with piperonal. The stereochemical outcome of the Wittig reaction can be highly dependent on the nature of the ylide. organic-chemistry.org Unstabilized ylides typically favor the (Z)-alkene, while stabilized ylides, such as the one required here, tend to produce the (E)-alkene as the major product. organic-chemistry.org A significant drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to remove completely, complicating purification, especially on a large scale. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction : This modified version of the Wittig reaction employs a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.comorganic-chemistry.org The HWE reaction almost exclusively produces the (E)-alkene, offering excellent stereoselectivity for the desired product. wikipedia.orgorganic-chemistry.orgresearchgate.net The byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which is easily removed by aqueous extraction during workup, simplifying purification and making the process more scalable and amenable to industrial applications. wikipedia.orgorganic-chemistry.org

The following table summarizes the key differences between the Wittig and HWE reactions for the olefination of piperonal.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Triphenyl phosphonium ylidePhosphonate-stabilized carbanion
Stereoselectivity (E/Z) mixture, (E) favored with stabilized ylidesHigh (E)-selectivity
Byproduct Triphenylphosphine oxideWater-soluble phosphate ester
Purification Often requires chromatographySimple aqueous extraction
Scalability Moderate, due to purification challengesHigh
Typical Yields Moderate to highGenerally high

Reduction Step: Chemical vs. Chemoenzymatic

The final step is the selective 1,2-reduction of the α,β-unsaturated aldehyde intermediate to the corresponding allylic alcohol.

Chemical Reduction : Reagents such as sodium borohydride (B1222165) (NaBH₄) can be used for this transformation. To enhance selectivity for the 1,2-reduction over the 1,4-conjugate addition, the reaction is often performed at low temperatures in the presence of a Lewis acid like cerium(III) chloride (Luche reduction). Diisobutylaluminium hydride (DIBAL-H) is another common reagent for the reduction of α,β-unsaturated aldehydes to allylic alcohols, often providing good yields. chemicalbook.com However, these methods can sometimes lead to over-reduction to the saturated alcohol and require stoichiometric amounts of reagents and careful control of reaction conditions.

Chemoenzymatic Reduction : Biocatalysis using alcohol dehydrogenases (ADHs) or ene-reductases (EREDs) offers a highly selective and environmentally benign alternative. nih.govresearchgate.netmdpi.com Ene-reductases can be used to reduce the carbon-carbon double bond of cinnamaldehyde (B126680) derivatives, while alcohol dehydrogenases can selectively reduce the aldehyde to an alcohol. nih.govresearchgate.net For the desired transformation, an ADH would be the enzyme of choice. These enzymatic reactions typically occur in aqueous media under mild conditions (neutral pH and room temperature), require only catalytic amounts of the enzyme, and can exhibit high chemoselectivity, avoiding the reduction of the double bond. researchgate.net

The scalability of chemoenzymatic processes has improved significantly, with many enzymes now available commercially for industrial applications.

The table below compares the chemical and chemoenzymatic reduction methods.

FeatureChemical Reduction (e.g., NaBH₄/CeCl₃, DIBAL-H)Chemoenzymatic Reduction (e.g., ADH)
Selectivity Good to high, but can have over-reductionExcellent chemoselectivity for the carbonyl group
Reaction Conditions Often requires low temperatures and anhydrous solventsMild aqueous conditions (pH, temp.)
Reagents Stoichiometric amounts of hydridesCatalytic amount of enzyme, cofactor regeneration needed
Byproducts Metal salts, requiring workupMinimal, often biodegradable
Scalability Well-established, but can generate significant wasteIncreasingly scalable and cost-effective
Typical Yields Good to excellentGood to excellent

Chemical Transformations and Derivatization Strategies

Electrophilic and Nucleophilic Reactions of the Allyl Alcohol Moiety

The allyl alcohol group in (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol is characterized by the presence of a hydroxyl group and a carbon-carbon double bond, which can act as sites for both electrophilic and nucleophilic attack.

The double bond can react with various electrophiles. For instance, halofunctionalization reactions, such as haloazidation, can introduce both a halogen and an azide (B81097) group across the double bond. nih.gov These reactions often proceed with high regio- and stereoselectivity, yielding valuable synthetic intermediates. nih.gov The resulting haloazides can be further transformed; for example, the azide group can undergo reduction to an amine or participate in cycloaddition reactions, while the halide can be displaced by nucleophiles. nih.gov

The hydroxyl group, on the other hand, can act as a nucleophile. It can be acylated to form esters or alkylated to form ethers. The conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions. vanderbilt.edu For instance, reaction with a sulfonyl chloride converts the alcohol into a sulfonate ester, which is a very good leaving group and can be subsequently displaced by various nucleophiles. vanderbilt.edu

The allyl alcohol moiety can also undergo reactions where it acts as a precursor to other functional groups. For example, oxidation of the primary alcohol can yield the corresponding α,β-unsaturated aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

Chemical Reactivity and Modifications Involving the 1,3-Dioxaindan Core

The 1,3-dioxaindan core, a cyclic acetal (B89532), is generally stable under basic, reductive, and oxidative conditions. thieme-connect.de However, it is sensitive to acidic conditions, which can lead to its cleavage and deprotection of the diol from which it was derived. thieme-connect.de This lability towards acids is a key aspect of its reactivity and is often exploited in synthetic strategies where the 1,3-dioxaindan group serves as a protecting group for a 1,3-diol. wikipedia.org

The stability of the 1,3-dioxane (B1201747) ring is influenced by its conformation, which preferentially adopts a chair-like form. thieme-connect.de The presence of substituents on the ring can influence its reactivity and the stereochemical outcome of reactions at adjacent positions.

Reductive ring-opening of 1,3-dioxane-type acetals can be achieved using various reagents, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride in the presence of a Lewis acid like aluminum trichloride (B1173362) (LiAlH4-AlCl3). researchgate.net The regioselectivity of these reactions, determining which C-O bond is cleaved, is often dependent on the specific reagents and the substitution pattern of the dioxane ring. researchgate.net For instance, reductive opening with DIBAL-H often leads to the formation of a primary alcohol and a benzyl (B1604629) ether at the less hindered oxygen. researchgate.net

Catalytic Transformations of the Chemical Compound

Catalysis offers efficient and selective methods for transforming this compound. Homogeneous, heterogeneous, and organocatalytic strategies can be employed to achieve a wide range of functionalizations.

Homogeneous Catalysis for Selective Functionalization

Homogeneous catalysts are highly effective for various transformations of allyl alcohols. For example, transition metal complexes can catalyze the isomerization of allylic alcohols to the corresponding saturated aldehydes or ketones. Palladium-based catalysts, such as Pd(TFA)2, have been shown to catalyze the 1,3-isomerization of tertiary allylic alcohols to secondary allylic alcohols. organic-chemistry.org

Homogeneous catalysts are also employed in cross-coupling reactions. The hydroxyl group can be converted into a suitable leaving group, such as a tosylate or a halide, to participate in reactions like Suzuki, Heck, or Sonogashira couplings, allowing for the formation of new carbon-carbon bonds at the allylic position. Furthermore, homogeneous catalysts enable a variety of C(sp3)–H functionalization reactions, which could potentially be applied to the alkyl portions of the molecule. rsc.org

Heterogeneous Catalysis in Sustainable Synthesis

Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability, contributing to more sustainable synthetic processes. For the allyl alcohol moiety, heterogeneous catalysts, particularly those based on gold and bimetallic systems, have shown significant potential in aerobic oxidation reactions. rsc.org These catalysts can selectively oxidize the allyl alcohol to valuable products like 3-hydroxypropionic acid, acrylic acid, or acrolein, depending on the catalyst composition and reaction conditions. rsc.org

The use of supported metal nanoparticles as heterogeneous catalysts can also facilitate hydrogenation reactions of the double bond, leading to the corresponding saturated alcohol, (1,3-dioxaindan-5-yl)propan-1-ol. The choice of support and metal can influence the selectivity of the reaction.

Organocatalysis in Stereocontrolled Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the stereocontrolled transformation of functional groups. For the allyl alcohol portion of the molecule, organocatalysts can be used in various reactions. For example, chiral phosphoric acids or amines can catalyze enantioselective additions to the double bond.

Organocatalysts, such as diphenylprolinol silyl (B83357) ether, can mediate asymmetric domino reactions, creating multiple chiral centers in a single step. nih.gov While not directly demonstrated on this compound, the principles of organocatalytic activation of α,β-unsaturated systems are well-established and could be applied to this molecule for the synthesis of complex, enantioenriched structures. nih.govresearchgate.net For instance, the reaction of 2,2-dimethyl-1,3-dioxane-5-one with isatin (B1672199) derivatives has been shown to proceed via an organocatalytic asymmetric aldol (B89426) reaction. researchgate.net

Advanced Functional Group Interconversions and Selective Modifications of the Chemical Compound

Advanced functional group interconversions (FGIs) are crucial for the elaboration of this compound into more complex molecules. fiveable.meyoutube.com These transformations allow for the strategic modification of the existing functional groups to introduce new reactivity.

The primary alcohol can be converted into a variety of other functional groups. For example, it can be transformed into an azide via a Mitsunobu reaction with hydrazoic acid or by nucleophilic substitution of a corresponding sulfonate ester with sodium azide. vanderbilt.edu The resulting azide is a versatile functional group that can be reduced to a primary amine or participate in click chemistry reactions. nih.govvanderbilt.edu

The allyl alcohol itself can be a precursor for other functionalities. For example, an Overman rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allylic imidate, can be used to convert the allylic alcohol into an allylic amine with a transposed double bond. organic-chemistry.org

Selective modifications can also target the aromatic ring of the 1,3-dioxaindan moiety. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be directed by the electron-donating ether-like oxygens of the dioxane ring, although the specific regioselectivity would need to be determined experimentally.

The following table summarizes some potential functional group interconversions for this compound:

Starting Functional GroupReagent(s)Product Functional Group
Primary AlcoholSOCl₂ or PPh₃/CCl₄Alkyl Chloride
Primary AlcoholPBr₃ or PPh₃/CBr₄Alkyl Bromide
Primary AlcoholPPh₃, DEAD, MeIAlkyl Iodide
Primary AlcoholTsCl, pyridineTosylate
Primary AlcoholPCC or DMPAldehyde
Primary AlcoholJones ReagentCarboxylic Acid
AlkeneH₂, Pd/CAlkane
Alkenem-CPBAEpoxide
AlkeneO₃, then DMSAldehydes/Ketones
1,3-DioxaindanH₃O⁺1,3-Diol
1,3-DioxaindanDIBAL-HMonoprotected Diol

Rational Design and Synthesis of Structurally Related Analogs and Derivatives of the Chemical Compound for Structure-Activity Relationship Investigations

The rational design of analogs of this compound, a molecule containing a 1,3-benzodioxole (B145889) moiety attached to a cinnamyl alcohol backbone, is a key strategy in medicinal chemistry to explore and optimize its potential biological activities. By systematically modifying its chemical structure, researchers can elucidate the structure-activity relationships (SAR), leading to the development of more potent and selective compounds. The design process typically focuses on modifications of the 1,3-dioxaindan ring, the propenol side chain, and the introduction of various substituents.

The synthesis of these analogs often begins with piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) as a readily available starting material. The propenol side chain can be constructed through various classical organic reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester, followed by reduction to the allylic alcohol.

Modification of the 1,3-Dioxaindan Ring:

The 1,3-dioxaindan (or methylenedioxybenzene) ring is a common scaffold in many biologically active compounds, including the natural product piperine. nih.gov Its electronic properties and planarity can significantly influence ligand-receptor interactions. Strategies for its modification include:

Substitution on the Aromatic Ring: Introducing substituents such as halogens, alkyl, alkoxy, or nitro groups onto the aromatic portion of the 1,3-dioxaindan ring can modulate the electronic nature and lipophilicity of the molecule. For instance, the synthesis of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides has been explored for developing potent auxin receptor agonists, demonstrating that substitutions on the related benzodioxole ring system can lead to significant changes in biological activity. frontiersin.orgnih.gov

Replacement of the Dioxole Ring: The entire 1,3-dioxaindan moiety can be replaced with other bicyclic or heterocyclic ring systems to explore the spatial and electronic requirements for activity. Examples from other bioactive scaffolds, such as the indane system, have shown that such modifications can lead to novel anticancer agents. nih.gov

Modification of the Propenol Side Chain:

The (2E)-prop-2-en-1-ol side chain is crucial for the molecule's reactivity and spatial orientation. Key derivatization strategies include:

Alteration of the Double Bond: The geometry of the double bond (E vs. Z) can be critical for biological activity. While the (E)-isomer is often more stable and synthetically accessible, the synthesis and evaluation of the (Z)-isomer can provide valuable SAR insights. Furthermore, reduction of the double bond to a saturated propyl chain would significantly alter the molecule's conformation and electronic properties.

Modification of the Hydroxyl Group: The primary alcohol is a key functional group that can participate in hydrogen bonding. It can be esterified or etherified to produce a library of derivatives with varying lipophilicity and steric bulk. For example, studies on cinnamyl alcohol derivatives have shown that esterification can modulate cytotoxic activity.

Introduction of Substituents on the Alkene: Adding substituents at the α or β positions of the propenol chain can influence the molecule's reactivity and interaction with biological targets.

Structure-Activity Relationship (SAR) Investigations:

A systematic SAR study involves synthesizing a library of analogs and evaluating their biological activity. While specific SAR data for this compound is not extensively documented in publicly available literature, general principles from related compound classes can be inferred. For instance, in a series of 1-benzo nih.govnih.govdioxol-5-yl-indoles, the introduction of different N-fused heteroaryl moieties led to significant variations in anticancer activity, highlighting the importance of the substitution pattern on the core scaffold. nih.gov

The following hypothetical data table illustrates the type of information that would be generated from a focused SAR study on analogs of this compound, based on general principles observed in related structures. The biological activity is represented as IC₅₀ (the half maximal inhibitory concentration), where a lower value indicates higher potency.

Table 1: Hypothetical Structure-Activity Relationship Data for Analogs of this compound

Compound IDR1R2R3Biological Activity (IC₅₀, µM)
1 HHOH15.2
2 6-ClHOH8.5
3 6-OCH₃HOH12.1
4 HHOAc25.8
5 HCH₃OH18.9
6 HHOCH₃32.4
7 HHNH₂21.7

This table is for illustrative purposes and the data is hypothetical.

From this hypothetical data, one could infer that:

A chloro-substituent at the 6-position of the dioxaindan ring (Compound 2) enhances activity compared to the unsubstituted parent compound (Compound 1).

An electron-donating methoxy (B1213986) group at the same position (Compound 3) slightly decreases activity.

Acetylation of the primary alcohol (Compound 4) significantly reduces activity, suggesting the importance of the free hydroxyl group for hydrogen bonding.

Introduction of a methyl group on the double bond (Compound 5) slightly reduces potency.

Conversion of the alcohol to a methyl ether (Compound 6) or an amine (Compound 7) also leads to a decrease in activity.

Such systematic studies are fundamental to the rational design of novel therapeutic agents, allowing for the optimization of a lead compound to achieve desired potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Analysis

To fully characterize the molecule, a suite of NMR experiments would be necessary.

¹H NMR: Would provide information on the chemical environment of each proton, their coupling patterns revealing neighboring protons, and integration to show the number of protons in each environment. For (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol, one would expect to see signals for the aromatic protons, the vinyl protons of the prop-2-en-1-ol chain, the methylene (B1212753) protons of the alcohol, the hydroxyl proton, and the protons of the 1,3-dioxaindan moiety. The coupling constant between the vinyl protons would be crucial in confirming the (E)-stereochemistry.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the aromatic carbons, the olefinic carbons, the alcohol carbon, and the carbons of the 1,3-dioxaindan ring system.

2D NMR (COSY, HSQC, HMBC): These experiments would be vital to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure. COSY (Correlation Spectroscopy) would show which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds), which is essential for piecing together the entire molecular framework.

A hypothetical data table for the ¹H and ¹³C NMR of the target compound would look like this, but requires experimental verification:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity J-coupling (Hz)
H-2'
H-6'
H-7'
H-α
H-β
CH₂OH
OH
O-CH₂-O
C-1'
C-2'
C-3'
C-4'
C-5'
C-6'
C-α
C-β
CH₂OH
O-CH₂-O

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragment Analysis

HRMS would be used to determine the exact molecular weight of the compound with high precision, allowing for the unambiguous determination of its molecular formula (C₁₀H₁₀O₃). Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation by showing the loss of specific fragments, such as the hydroxyl group, or cleavage at different points in the molecule.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Elucidating Functional Group Vibrational Modes

FTIR Spectroscopy: Would show characteristic absorption bands for the functional groups present. Key expected vibrations would include the O-H stretch of the alcohol (typically a broad band around 3300 cm⁻¹), the C-H stretches of the aromatic and vinylic protons (around 3000-3100 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and the C-O stretches of the alcohol and the 1,3-dioxaindan ring (in the 1000-1300 cm⁻¹ region).

Raman Spectroscopy: Would complement the FTIR data, often providing stronger signals for non-polar bonds like the C=C double bond.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination and Enantiomeric Purity Assessment

Since this compound is achiral, it would not exhibit any optical activity. Therefore, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy would not be applicable for this specific compound. These techniques are used to study chiral molecules.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Geometry, Conformational Landscape, and Electronic Structure of the Chemical Compound

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its electronic characteristics.

Molecular Geometry and Conformational Analysis: The initial step in the computational study of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol involves geometry optimization. Using Density Functional Theory (DFT), a widely used quantum mechanical method, the molecule's structure is optimized to find its lowest energy state. mdpi.com A common approach involves the B3LYP functional with a basis set like 6-311++G(d,p), which provides a reliable balance of accuracy and computational cost for organic molecules. scielo.org.mx

The conformational landscape arises from the rotation around single bonds, primarily the C-C bond linking the propenol side chain to the dioxaindan ring and the C-O bond of the alcohol group. A potential energy surface scan can be performed by systematically rotating these bonds to identify all stable conformers and the energy barriers between them. The global minimum, representing the most stable conformer, is then used for further analysis. The dioxaindan ring itself is expected to adopt a relatively planar conformation due to its fusion with the benzene (B151609) ring.

Optimized Geometric Parameters: The geometry optimization yields precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

Parameter Bond/Angle Value (Å/°)
Bond Length C=C (alkene) 1.34 Å
Bond Length C-O (alcohol) 1.43 Å
Bond Length C-O (dioxane) 1.41 Å
Bond Angle C=C-C 125.7°
Bond Angle C-C-O (alcohol) 110.5°

Electronic Structure: Analysis of the electronic structure provides insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is located primarily on the electron-rich aromatic ring and the alkene double bond, indicating these are the likely sites for electrophilic attack. The LUMO is distributed over the conjugated system, suggesting it can accept electrons in reactions with nucleophiles. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) Using Density Functional Theory (DFT) Methods

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure verification and analysis. youtube.comresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov Calculated shifts are compared to a standard, such as Tetramethylsilane (TMS), to provide values that can be directly correlated with experimental spectra. These predictions are crucial for assigning specific signals to each proton and carbon atom in the molecule, especially for the complex aromatic and alkene regions. scielo.org.mx

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic-H 6.8 - 7.2 108 - 148
Alkene-H (C=CH) 6.2 - 6.6 125 - 135
Methylene-H (OCH₂O) 5.9 - 6.1 ~95
Alcohol-H (CH₂OH) 4.1 - 4.3 ~63

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. DFT calculations can compute the vibrational frequencies corresponding to different molecular motions (stretching, bending). nih.gov These calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors in the computational method. nih.gov Key predicted vibrations for this molecule would include the O-H stretch of the alcohol, the C=C stretch of the alkene, C-O stretches of the alcohol and ether groups, and aromatic C-H and C=C vibrations. mdpi.com

Table 3: Key Predicted IR Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Alcohol O-H Stretch ~3600
Alkene C=C Stretch ~1650
Aromatic C=C Stretch 1600, 1490

Computational Elucidation of Reaction Mechanisms and Transition State Analysis for Transformations Involving the Chemical Compound

Computational methods can map out the entire energy landscape of a chemical reaction, providing mechanistic insights that are difficult to obtain experimentally. mdpi.com A plausible reaction for this compound is its oxidation to the corresponding aldehyde, (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal.

Transition State Analysis: To study this transformation, chemists would computationally locate the transition state (TS) structure connecting the alcohol (reactant) and the aldehyde (product). nih.gov This involves searching for a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the O-H bond and formation of the C=O bond).

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in solution. bohrium.comrsc.org

Simulation Setup: An MD simulation would involve placing the this compound molecule, described by a classical force field (like AMBER or OPLS-AA), into a simulation box filled with explicit solvent molecules (e.g., water or ethanol). researchgate.netacs.org The system is then allowed to evolve over time (typically nanoseconds) by solving Newton's equations of motion for all atoms.

Analysis of Dynamic Behavior: Analysis of the MD trajectory can reveal important information about the molecule's flexibility and its interactions with the solvent. researchgate.net For instance, one could analyze the conformational changes of the propenol side chain over time.

Solvation Effects: The simulation can shed light on how solvent molecules arrange around the solute. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute, such as the hydroxyl group's oxygen and hydrogen atoms. This provides a detailed picture of the hydrogen bonding network and solvation shell structure, which significantly influences the molecule's properties and reactivity in solution. bohrium.com

Structure-Property Relationship Studies Utilizing Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

QSAR and QSPR are statistical methods used to build models that correlate a molecule's structure with its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov

Descriptor Calculation: To build a QSAR/QSPR model, a set of numerical parameters, known as molecular descriptors, are calculated for this compound and a series of structurally related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, polar surface area).

Model Development: A mathematical model is then developed using statistical techniques (e.g., multiple linear regression, machine learning) to find a quantitative relationship between the calculated descriptors and an observed property (e.g., antioxidant activity, solubility). nih.gov While a full QSAR/QSPR study requires a dataset of multiple compounds, the calculated descriptors for the title compound would be a critical data point in such an analysis.

Table 4: Illustrative Molecular Descriptors for QSAR/QSPR Analysis

Descriptor Type Descriptor Name Hypothetical Value
Constitutional Molecular Weight 192.21 g/mol
Physicochemical LogP (Octanol-Water Partition Coeff.) 1.85
Electronic Dipole Moment 2.5 D
Quantum Chemical HOMO Energy -6.2 eV
Quantum Chemical LUMO Energy -0.8 eV

These models are powerful tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing, thereby accelerating the discovery process in fields like medicinal chemistry and materials science. nih.govnih.gov

Compound Names

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal
Tetramethylsilane
Water

Exploration of Biological Activities and Mechanistic Studies in Pre Clinical Models

Investigation of Cellular Targets and Molecular Pathways Modulated by the Chemical Compound

The cellular and molecular interactions of compounds structurally related to (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol have been explored in various contexts, revealing potential mechanisms of action.

Derivatives of 1,3-benzodioxole (B145889) have been identified as inhibitors of certain enzymes. For instance, some arsenical-conjugated 1,3-benzodioxole derivatives have been shown to inhibit the thioredoxin system, which is crucial for cellular redox balance and is often upregulated in cancer cells. tandfonline.com This inhibition leads to increased oxidative stress and can trigger apoptosis. tandfonline.com Additionally, the well-known 1,3-benzodioxole derivative, 3,4-methylenedioxymethamphetamine (MDMA), has been found to cause the oxidative inactivation of key mitochondrial enzymes in rat liver, including mitochondrial aldehyde dehydrogenase, 3-ketoacyl-CoA thiolases, and ATP synthase, contributing to mitochondrial dysfunction. nih.gov

Information regarding the specific effects of this compound on gene and protein expression is limited. However, transcriptome analysis of a related 1,3-benzodioxole derivative, K-10, revealed that it induces a common transcriptional response with auxin and down-regulates the expression of genes that inhibit root growth in plants. oup.comnih.gov Studies on the effects of alcohol on the brain have shown that chronic exposure can lead to changes in the expression of multiple genes in various brain cells through epigenetic mechanisms like DNA and histone methylation. nih.gov

In Vitro Biological Activity Screening and Mechanistic Elucidation

The in vitro biological activities of cinnamyl alcohol derivatives have been investigated, with a primary focus on their cytotoxic effects against cancer cell lines.

A study by Zou et al. synthesized and evaluated three series of di- and trisubstituted derivatives of cinnamyl alcohol for their cytotoxicity against nine human tumor cell lines. tandfonline.comnih.govtandfonline.com Many of the synthesized compounds demonstrated cytotoxic activity. tandfonline.comnih.govtandfonline.com For instance, the mono-substituted cinnamyl alcohol derivative 26 showed potent cytotoxicity against seven of the tested tumor cell lines, particularly against KB and HL-60 cells. tandfonline.com Notably, some of the intermediate compounds in the synthesis, such as the hydrazide 14 and aldehyde 15 , also exhibited significant cytotoxicity in the micromolar range against certain cell lines. tandfonline.com In contrast, the 6,8-dimethoxy-7-substituted cinnamyl alcohols 44–47 were found to be inactive against all tested cell lines. tandfonline.com

One of the most potent compounds identified in this study was 7-(4′,5′-dichlorobenzyloxy)-6,8-dihydroxycinnamic alcohol (55 ), which displayed significant cytotoxicity against seven human tumor cell lines, with IC₅₀ values in the micromolar range. tandfonline.comnih.govtandfonline.com The most pronounced activity was observed against the KB and P388D1 cell lines. tandfonline.comnih.govtandfonline.com

Table 1: Cytotoxic Activity of 7-(4′,5′-dichlorobenzyloxy)-6,8-dihydroxycinnamic alcohol (55)

Cell Line IC₅₀ (µM)
KB 0.4
A549 >10
Hela 1.2
CNE 1.5
PC-3 2.1
BEL-7404 2.8
HL-60 >10
BGC823 1.9
P388D1 0.5

Data sourced from Zou et al. (2011). tandfonline.comnih.govtandfonline.com

Mechanistic Insights from Pre-clinical In Vivo Animal Models

Pre-clinical in vivo studies on compounds structurally related to this compound have provided some mechanistic insights. For example, in vivo studies in rats with the related compound 3,4-methylenedioxymethamphetamine (MDMA) showed abnormal liver histology, with significant elevations in plasma transaminases, nitric oxide synthase, and hydrogen peroxide levels, indicating the induction of oxidative stress and liver damage. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives of the Chemical Compound, Focusing on Molecular Mechanisms

Structure-activity relationship (SAR) studies on cinnamyl alcohol and 1,3-benzodioxole derivatives have highlighted key structural features that influence their biological activity.

For cytotoxic cinnamyl alcohol derivatives, the substitution pattern on the phenyl ring is critical. The study by Zou et al. suggested that a trisubstituted pattern on the cinnamyl alcohol is not essential for its cytotoxic activity, as a mono-substituted derivative also showed potent effects. tandfonline.com The presence of phenolic hydroxyl groups, as opposed to methoxy (B1213986) groups, at certain positions may enhance cytotoxicity. tandfonline.com Furthermore, the nature of the substituent at the 7-position significantly impacts activity, as demonstrated by the high potency of the dichlorobenzyloxy-substituted derivative 55 . tandfonline.comnih.govtandfonline.com

In the context of insect attractants, SAR studies on phenyl alkyl alcohols and related amines indicated that a 2-carbon side chain was optimal for attracting adult female northern corn rootworms. oup.com For cinnamyl alcohol derivatives, cinnamyl alcohol itself was the most attractive to northern corn rootworms, while cinnamaldehyde (B126680) was more attractive to western corn rootworms. oup.com

Pre-clinical Metabolic Studies of this compound Remain Undisclosed

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the metabolic fate of the chemical compound this compound. Despite its potential relevance in research, detailed pre-clinical studies elucidating its biotransformation pathways in cellular or animal models are not available in the public domain.

Typically, in vitro models utilizing human liver microsomes (HLM) or specific cytochrome P450 (CYP) and uridine-diphosphate (B1259127) glucuronosyltransferase (UGT) isoforms are employed to characterize the primary metabolic reactions. dshs-koeln.de These initial screenings help to identify major phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolic pathways. For instance, studies on other compounds have shown that enzymes like CYP3A4, CYP2D6, and CYP2C19 are often involved in hydroxylation and other oxidative reactions. dshs-koeln.de

Further investigations in animal models are then conducted to understand the complete metabolic profile in a whole-organism system. These studies are crucial for identifying the full spectrum of metabolites and for comparing metabolic pathways across different species, which can have significant implications for predicting human metabolism. nih.gov

However, for this compound, no such data from in vitro or in vivo pre-clinical models have been published. The scientific community awaits research that would shed light on how this specific molecule is processed at a cellular and systemic level. Without this information, a complete picture of its pharmacological and toxicological characteristics remains elusive.

Future research will be necessary to delineate the metabolic journey of this compound. Such studies would likely involve:

In vitro metabolism assays: Using liver microsomes, S9 fractions, or hepatocytes from various species (including human) to identify the primary metabolites.

Enzyme phenotyping: Pinpointing the specific CYP and UGT enzymes responsible for the observed metabolic transformations.

In vivo animal studies: Analyzing biological matrices (e.g., plasma, urine, feces) from animal models dosed with the compound to identify and quantify the metabolites formed.

Until such research is conducted and published, the scientific discussion on the pre-clinical metabolic fate of this compound cannot proceed.

Non Biological Applications and Integration into Advanced Materials

Utility as a Versatile Building Block in Complex Organic Synthesis

The structure of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol makes it a highly versatile building block for complex organic synthesis. Allyl alcohols are foundational precursors for a wide array of chemical transformations. researchgate.netepa.gov The presence of three distinct reactive sites—the hydroxyl group, the carbon-carbon double bond, and the aromatic ring—allows for stepwise and selective functionalization.

The hydroxyl group can be readily oxidized to form the corresponding aldehyde, 3-(1,3-dioxaindan-5-yl)prop-2-enal, or further to a carboxylic acid. beilstein-journals.org It can also be converted into a leaving group (e.g., tosylate, mesylate) or substituted to form ethers and esters. mdpi.com The double bond is susceptible to a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce new functionalities. Furthermore, the double bond can participate in powerful carbon-carbon bond-forming reactions like Heck, Suzuki, and other cross-coupling reactions, as well as pericyclic reactions such as Diels-Alder cycloadditions. mdpi.comrsc.org

The 1,3-benzodioxole (B145889) moiety is not merely a passive substituent; it is recognized as a crucial functional group in many bioactive molecules and serves as a precursor in pharmaceutical synthesis. wikipedia.orgchemicalbook.com This group can influence the electronic properties of the molecule and can be a key structural element in the synthesis of more complex heterocyclic systems. The combination of these features in a single molecule allows for the efficient construction of diverse molecular scaffolds relevant to medicinal and materials chemistry. researchgate.net

Potential in Polymer Chemistry and Functional Material Science

Cinnamic acid and its derivatives are well-established building blocks for creating advanced polymers with a wide range of applications, from industrial plastics to biomedical devices like drug delivery systems. rsc.org By analogy, this compound is a promising monomer for functional polymers.

The allylic alcohol functionality provides two primary routes for polymerization.

Polyester Synthesis: The hydroxyl group can undergo condensation polymerization with dicarboxylic acids or their derivatives to produce polyesters. The bulky and rigid 1,3-dioxaindan group incorporated into the polymer backbone would be expected to influence the material's thermal and mechanical properties, potentially increasing its glass transition temperature and modifying its solubility.

Addition Polymerization: The vinyl group allows for addition polymerization, although direct polymerization of allylic alcohols can be challenging. More commonly, the alcohol is first converted to an ester (e.g., an acrylate (B77674) or methacrylate), which then undergoes radical polymerization more readily. This "grafting" approach allows the properties of the benzodioxole unit to be imparted to a wide range of polymer backbones.

Furthermore, the double bond in the side chain can be used for post-polymerization modification. For instance, polymers bearing this unit can be cross-linked via the double bond, a property utilized in photo-curable resins and shape-memory polymers. The incorporation of the catechyl-derived dioxole ring can also impart specific properties, such as altered hydrophobicity and electronic characteristics. rsc.org

Application in Agrochemistry

The 1,3-benzodioxole (or methylenedioxyphenyl) structure is a well-known pharmacophore in agrochemistry. wikipedia.org Derivatives containing this moiety have been investigated and used as insecticides, insecticide synergists, and plant growth regulators. chemicalbook.comgoogle.com

Synthetic Precursor for Plant Growth Regulators: Recent research has demonstrated that N-(benzo[d] google.comwikipedia.orgdioxol-5-yl) acetamide (B32628) derivatives can act as potent auxin receptor agonists, promoting root growth in plants like Arabidopsis thaliana and Oryza sativa (rice). nih.gov In a study, these compounds were designed to bind to the auxin receptor TIR1, leading to enhanced root development, an effect highly sought after in agriculture. nih.gov this compound serves as a direct precursor to the amine (via oxidation to the aldehyde followed by reductive amination) required for synthesizing these advanced plant growth regulators.

Precursor for Insecticide Synergists: The most famous benzodioxole derivative in agrochemistry is piperonyl butoxide (PBO), which acts as a synergist. It inhibits cytochrome P-450 monooxygenases in insects, the enzymes responsible for metabolizing and detoxifying insecticides. chemicalbook.com This inhibition enhances the potency and efficacy of active ingredients like pyrethroids. The core structure of this compound makes it a potential starting material for creating novel synergistic compounds with potentially different activities or properties.

Role in Analytical Chemistry

In analytical chemistry, this compound could serve two principal roles:

Reference Standard: For any of the applications mentioned above, particularly in the regulated fields of agrochemicals or pharmaceuticals, a pure, well-characterized sample of the compound is essential as a reference standard. It would be used to confirm the identity and purity of synthesized materials through techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). It would also be used to quantify the presence of the compound or its metabolites in complex mixtures, such as environmental or biological samples.

Derivatization Reagent: The hydroxyl group of the molecule allows it to be used as a derivatization reagent, or to be derivatized itself for improved analysis. For example, in GC analysis, compounds with polar -OH groups can exhibit poor peak shape and thermal instability. By converting the alcohol to a less polar silyl (B83357) ether (e.g., with BSTFA) or an ester, its volatility and chromatographic behavior can be significantly improved, leading to more accurate and sensitive detection. Conversely, the molecule itself could be used to "tag" other molecules, such as carboxylic acids, to make them more amenable to a specific analytical technique like fluorescence detection, should a fluorescent tag be incorporated into its structure.

Industrial Synthesis and Process Optimization for Large-Scale Production

The industrial production of this compound would likely be based on established methods for synthesizing cinnamyl alcohol derivatives. tnjchina.com The key starting material is piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), which is commercially available. A common and efficient industrial route is the selective reduction of the corresponding α,β-unsaturated aldehyde, (2E)-3-(1,3-dioxaindan-5-yl)acrylaldehyde.

Process optimization for large-scale production would focus on cost, safety, yield, and environmental impact ("green chemistry"). Key considerations include:

Catalyst Selection: For the reduction step, selective hydrogenation using metal catalysts (e.g., supported platinum, palladium, or cobalt-boron catalysts) is a common industrial method. google.com Biocatalytic reduction using alcohol dehydrogenases in whole-cell systems (like recombinant E. coli) is a greener alternative that operates under mild conditions (37°C, aqueous solution) and avoids the need for high pressures or expensive metal catalysts. nih.gov

Solvent Choice: Minimizing or eliminating hazardous organic solvents is a primary goal. Biocatalytic methods often use water as the solvent. nih.govresearchgate.net

Reaction Conditions: Optimizing temperature, pressure, pH, and substrate concentration is crucial for maximizing yield and minimizing side reactions, such as the over-reduction of the double bond. google.comnih.gov

Purification: The final product would likely be purified by vacuum distillation to achieve the high purity required for subsequent applications. google.com

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Technologies

The synthesis of complex molecules like (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol can be significantly enhanced by adopting modern synthetic technologies. These innovations promise increased efficiency, higher purity, and greater scalability.

Flow Chemistry: The principles of flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offer numerous advantages. For the synthesis of derivatives of this compound, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and selectivities, particularly in multi-step sequences. For instance, the synthesis of related 3-aryl benzofuranones has been successfully demonstrated in a sequential continuous-flow system, highlighting the potential for similar applications. vilniustech.lt

Automated Synthesis: The automation of chemical synthesis, utilizing robotic platforms, can accelerate the discovery and optimization of derivatives of the target compound. wikipedia.org Automated systems can perform numerous reactions in parallel, allowing for the rapid generation of a library of analogues for biological screening. wikipedia.org This high-throughput approach is invaluable for exploring the structure-activity relationships of the this compound scaffold.

Machine Learning-Assisted Synthesis: The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing synthetic chemistry. acs.orgmdpi.com ML algorithms can predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. acs.orgmdpi.comtue.nlnih.gov For this compound, ML could be employed to predict the most efficient synthetic pathways to novel derivatives with desired properties, thereby reducing the time and resources required for experimental work. tue.nlnih.gov

Exploration of Novel Bioactive Scaffolds and Pharmacophores

The indane and 1,3-dioxolane (B20135) moieties within this compound are present in numerous biologically active molecules, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents. eburon-organics.comresearchgate.net

The indane nucleus is a privileged scaffold in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and neuroprotective properties. eburon-organics.comresearchgate.netmdpi.com The diverse substitution patterns possible on the indane ring system allow for extensive structure-activity relationship (SAR) studies. researchgate.net By modifying the prop-2-en-1-ol side chain and the dioxaindan core, novel bioactive scaffolds can be generated.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. mdpi.comdovepress.comnih.govnih.gov By generating pharmacophore models based on this compound and its future analogues, researchers can virtually screen large compound libraries to identify new molecules with similar biological potential. dovepress.comnih.gov This approach can significantly accelerate the discovery of new drug candidates.

Innovations in Green Chemistry for Sustainable Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The sustainable production of this compound and its derivatives is a critical consideration for future research.

The synthesis of cinnamyl alcohol derivatives, which share the prop-2-en-1-ol motif, has been achieved using greener methodologies, such as modified Steglich esterification in less hazardous solvents like acetonitrile. nih.gov Similar strategies can be explored for the synthesis and modification of the target compound. Furthermore, the use of bio-based starting materials and biocatalytic methods can significantly improve the environmental footprint of the synthesis. For example, the production of cinnamyl alcohol from L-phenylalanine using a three-step biocatalytic cascade has been demonstrated. nih.gov The 1,3-dioxolane moiety itself is being investigated as a component of bio-based green solvents, highlighting the potential for sustainable chemistry within this structural class. rsc.orgrsc.orgresearchgate.net

Multidisciplinary Research Collaborations for Comprehensive Investigation

A thorough investigation of the potential of this compound necessitates a multidisciplinary approach, integrating expertise from various scientific fields.

Discipline Contribution
Organic Chemistry Development of efficient and sustainable synthetic routes to the parent compound and its analogues.
Medicinal Chemistry Design and synthesis of novel derivatives with optimized biological activity and pharmacokinetic properties. researchgate.net
Computational Chemistry Utilization of molecular modeling, pharmacophore mapping, and virtual screening to guide drug discovery efforts. scielo.org.mxresearchgate.net
Pharmacology In vitro and in vivo evaluation of the biological activity of new compounds to identify potential therapeutic applications.
Biochemistry Elucidation of the mechanism of action of bioactive derivatives at the molecular level.
Materials Science Exploration of the potential of the compound and its polymers in the development of new materials.

Such collaborations will be essential to fully unlock the scientific and potentially commercial value of this chemical entity.

Addressing Current Challenges and Opportunities in Academic Research

While the future of research on this compound is promising, several challenges and opportunities exist within the academic research landscape.

Challenges:

Limited Existing Data: The scarcity of published research on this specific compound presents an initial hurdle.

Complex Synthesis: The development of efficient and stereoselective synthetic routes for its derivatives can be challenging. nih.govnih.govnih.gov

Resource Allocation: Securing funding and resources for the comprehensive investigation of a relatively unknown compound can be competitive.

Opportunities:

Novelty: The unexplored nature of this compound offers a significant opportunity for novel discoveries and intellectual property.

Scaffold for Diversity: The inherent functionality of the molecule provides a platform for the creation of a diverse library of new compounds.

Interdisciplinary Training: Research on this compound can provide excellent training opportunities for students and postdoctoral researchers at the interface of chemistry, biology, and computational sciences.

Fundamental Science: Investigation into its reactivity and properties can contribute to fundamental knowledge in organic chemistry.

By systematically addressing these challenges and capitalizing on the opportunities, the academic community can pave the way for a deeper understanding and potential application of this compound.

Q & A

Q. How can researchers verify the structural identity of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol?

Methodological Answer: Structural verification requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the 1,3-dioxaindan moiety, the propenol chain, and stereochemistry (E-configuration) .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular formula (C10_{10}H10_{10}O3_3) and molecular weight (178.18 g/mol) .
  • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., mean C–C bond length ~1.34 Å for the α,β-unsaturated system) to validate the (2E)-configuration .

Q. What are the standard synthetic routes for this compound?

Methodological Answer: Common methods include:

  • Wittig Reaction : React 1,3-dioxaindan-5-carbaldehyde with a stabilized ylide (e.g., (hydroxymethyl)triphenylphosphonium chloride) under basic conditions to form the α,β-unsaturated alcohol .
  • Cross-Metathesis : Use Grubbs catalyst to couple 1,3-dioxaindan-5-yl-alkene with allylic alcohols, optimizing solvent (e.g., dichloromethane) and temperature (25–40°C) for stereocontrol .

Q. How can solubility and stability be optimized for this compound in aqueous media?

Methodological Answer:

  • Co-solvent systems : Use DMSO or ethanol (10–20% v/v) to enhance aqueous solubility while maintaining stability .
  • pH adjustments : Stabilize the propenol group by buffering solutions to pH 6–8 to prevent acid-catalyzed degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the 1,3-dioxaindan ring be addressed?

Methodological Answer:

  • Protecting group strategies : Temporarily block the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to direct electrophilic substitution to the 5-position of the dioxaindan ring .
  • Computational modeling : Use DFT calculations to predict reactive sites (e.g., Fukui indices) and guide reaction design .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response standardization : Re-evaluate activity using consistent assay conditions (e.g., 24-hour incubation in HeLa cells with 1–100 μM concentration ranges) .
  • Off-target profiling : Employ kinase or GPCR screening panels to identify confounding interactions .

Q. How can stereochemical purity of the (2E)-isomer be ensured during synthesis?

Methodological Answer:

  • Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Circular Dichroism (CD) : Validate enantiomeric excess (>98%) by comparing experimental CD spectra with computational predictions .

Q. What strategies mitigate oxidative degradation of the propenol moiety during storage?

Methodological Answer:

  • Antioxidant additives : Include 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) in stock solutions .
  • Lyophilization : Store the compound as a freeze-dried powder under argon to minimize peroxide formation .

Q. How does the electronic nature of the 1,3-dioxaindan ring influence reactivity in click chemistry?

Methodological Answer:

  • Hammett analysis : Correlate substituent effects (σ values) on the dioxaindan ring with reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Electrochemical profiling : Use cyclic voltammetry to measure redox potentials and predict electron-deficient regions .

Data Interpretation & Contradictions

Q. How to reconcile discrepancies in reported melting points (e.g., 120–125°C vs. 128–130°C)?

Methodological Answer:

  • Purity assessment : Re-crystallize the compound from ethyl acetate/hexane (1:3) and analyze via DSC to confirm thermal behavior .
  • Polymorph screening : Use slurry conversion experiments to identify stable crystalline forms .

Q. Why do X-ray crystallography data show variations in dihedral angles between independent studies?

Methodological Answer:

  • Crystal packing effects : Compare unit cell parameters (e.g., Z′ values) to assess intermolecular interactions (e.g., hydrogen bonding) that distort angles .
  • Temperature-dependent studies : Collect data at 100 K vs. 291 K to evaluate thermal motion impacts .

Comparative Analysis

Q. How does this compound’s bioactivity compare to analogs like (2E)-3-phenylprop-2-en-1-ol?

Methodological Answer:

  • SAR studies : Replace the 1,3-dioxaindan group with phenyl or benzodioxole moieties and test cytotoxicity in MTT assays .
  • LogP measurements : Use shake-flask methods to correlate hydrophobicity (logP ~1.8 for dioxaindan vs. ~2.1 for phenyl) with membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.